![molecular formula C23H15ClFN3O B2391188 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-98-2](/img/structure/B2391188.png)
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
- Metabotropic Glutamate Receptor 4 (mGlu4) Modulation : Researchers have explored derivatives of this compound as positive allosteric modulators of mGlu4 receptors . These receptors play a crucial role in neurological disorders, making them potential drug targets for conditions like Parkinson’s disease and anxiety.
- C-4 Alkylation of Quinazoline N-Oxides : A metal-free protocol allows direct C-4 alkylation of quinazoline-3-oxides using ethers. This reaction provides access to quinazoline-containing heterocyclic motifs, which are valuable in drug discovery .
- One-Pot Synthesis of Pyrrolo[3,4-c]quinolinone/Pyrazolo[3,4-c]quinoline : Researchers have developed an efficient synthetic approach to access 2H-pyrrolo[3,4-c]quinolinone/pyrazolo[3,4-c]quinoline derivatives. These compounds exhibit diverse biological activities and are of interest in medicinal chemistry .
- Analysis of Weak Interactions : Investigating organic fluorine compounds, including derivatives of 3-chloro-4-fluorophenol, sheds light on weak interactions. For instance, (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol has been studied .
- Cell Analysis Methods : While not directly related to this compound, its derivatives may find applications in cell analysis techniques and gene therapy solutions. Researchers continually explore novel molecules for these purposes .
- Solubility and Physical Properties : Investigating the solubility of 3-chloro-4-fluorophenol in various solvents contributes to materials science. Its crystalline solid form and physical properties are relevant for formulation studies .
Medicinal Chemistry and Drug Development
Organic Synthesis and Heterocyclic Chemistry
Pyrroloquinoline Derivatives
Weak Interactions and Fluorine Chemistry
Cell Analysis and Gene Therapy
Materials Science and Solubility Studies
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTUPGPZMJUCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline |
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